molecular formula C37H39NO11S3 B11028932 Tetraethyl 9'-methoxy-6'-[(4-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetraethyl 9'-methoxy-6'-[(4-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11028932
M. Wt: 769.9 g/mol
InChI Key: GDRIEJRRHLUDGP-UHFFFAOYSA-N
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Description

Tetraethyl 9’-methoxy-6’-[(4-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 9’-methoxy-6’-[(4-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 9’-methoxy-6’-[(4-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe or inhibitor in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Tetraethyl 9’-methoxy-6’-[(4-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl 9’-methoxy-6’-[(4-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: shares similarities with other spiro compounds and quinoline derivatives.

    Spiro[1,3-dithiole-2,1’-quinoline] derivatives: These compounds have similar core structures but may differ in their functional groups and overall properties.

    Quinoline-based esters: These compounds share the quinoline core and ester functionalities but may lack the spiro and dithiole groups.

Uniqueness

The uniqueness of Tetraethyl 9’-methoxy-6’-[(4-methoxyphenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of functional groups and structural features, which confer specific chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C37H39NO11S3

Molecular Weight

769.9 g/mol

IUPAC Name

tetraethyl 9'-methoxy-6'-(4-methoxybenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C37H39NO11S3/c1-9-46-32(40)26-27(33(41)47-10-2)50-30-25(37(26)51-28(34(42)48-11-3)29(52-37)35(43)49-12-4)23-19-22(45-8)17-18-24(23)38(36(30,5)6)31(39)20-13-15-21(44-7)16-14-20/h13-19H,9-12H2,1-8H3

InChI Key

GDRIEJRRHLUDGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)OC)N(C2(C)C)C(=O)C5=CC=C(C=C5)OC)C(=O)OCC

Origin of Product

United States

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